molecular formula C23H18N4O3S3 B2768357 4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide CAS No. 361171-26-8

4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

Cat. No.: B2768357
CAS No.: 361171-26-8
M. Wt: 494.6
InChI Key: TYWZMRSMWCJBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a useful research compound. Its molecular formula is C23H18N4O3S3 and its molecular weight is 494.6. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

4-[methyl(phenyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide and its derivatives demonstrate significant anticancer properties. For instance, certain synthesized derivatives showed high proapoptotic activity on melanoma cell lines, with growth inhibition at certain concentrations. These compounds were evaluated for their in vitro anticancer activity against various cancer cell lines, including melanoma, breast cancer, lung cancer, and ovarian cancer, showing moderate to excellent activity in comparison to reference drugs (Yılmaz et al., 2015). Similarly, other derivatives were synthesized and evaluated for their anticancer activity against different cancer cell lines, with several showing higher activities than reference drugs (Ravinaik et al., 2021).

Antimicrobial Effects

These compounds have also been found to possess antimicrobial properties. A series of derivatives were synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. Some of these synthesized molecules showed more potent effects than reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Enzyme Inhibition

Several studies have explored the potential of these compounds as inhibitors of human carbonic anhydrase isoforms. These isoforms are relevant in various physiological processes, and their inhibition is significant for potential therapeutic applications. Some derivatives preferentially inhibit specific isoforms, demonstrating the influence of electronic and steric features on their biological activity (Distinto et al., 2019). Additionally, other studies focused on the synthesis of compounds as inhibitors of carbonic anhydrases, which are important in many biological functions, including respiration, acid-base balance, and biosynthetic reactions (Ulus et al., 2016).

Miscellaneous Applications

Further research has explored various other applications of these compounds, such as their use in synthesizing novel acridine-acetazolamide conjugates for investigation of their inhibition effects on human carbonic anhydrase isoforms. The findings from these studies contribute to the understanding of structure-activity relationships in medicinal chemistry (Ulus et al., 2016).

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S3/c1-14-24-20-19(31-14)13-12-18-21(20)32-23(25-18)26-22(28)15-8-10-17(11-9-15)33(29,30)27(2)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWZMRSMWCJBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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